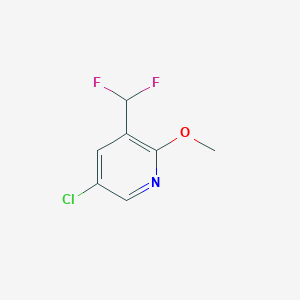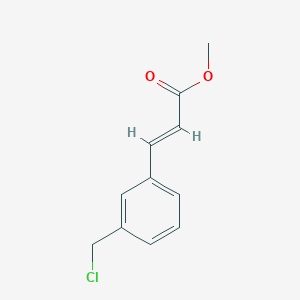
Methyl3-(3-(chloromethyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-(3-(chloromethyl)phenyl)acrylate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl3-(3-(chloromethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of triethylamine in a tubular reactor. This method results in high conversions of alcohols to their corresponding esters within a short reaction time, typically 0.5 to 5 minutes . Another method involves the Wittig–Horner reaction, where 4-(chloromethyl)benzaldehyde is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate .
Industrial Production Methods
In industrial settings, the continuous flow process is often employed for the synthesis of acrylate monomers. This process is efficient, safe, and convenient, allowing for the production of large quantities of the compound with minimal side products . The use of continuous flow processes also minimizes the formation of unwanted side-compounds and facilitates the handling of the formed slurry.
化学反应分析
Types of Reactions
Methyl3-(3-(chloromethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to alcohols or other reduced forms.
Substitution: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions include substituted acrylates, alcohols, and carboxylic acids. These products are valuable intermediates in further chemical syntheses and industrial applications.
科学研究应用
Methyl3-(3-(chloromethyl)phenyl)acrylate has a wide range of scientific research applications:
Biology: The compound is used in the development of biochemical reagents and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and other therapeutic compounds.
Industry: The compound is utilized in the production of adhesives, coatings, and other specialty materials.
作用机制
The mechanism of action of Methyl3-(3-(chloromethyl)phenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The acrylate moiety also participates in polymerization reactions, contributing to the formation of polymeric materials with specific properties .
相似化合物的比较
Methyl3-(3-(chloromethyl)phenyl)acrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group, affecting its physical properties.
Butyl acrylate: Contains a longer alkyl chain, resulting in different solubility and polymerization characteristics.
The uniqueness of this compound lies in its chloromethyl group, which enhances its reactivity and versatility in various chemical reactions and applications .
属性
分子式 |
C11H11ClO2 |
|---|---|
分子量 |
210.65 g/mol |
IUPAC 名称 |
methyl (E)-3-[3-(chloromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,8H2,1H3/b6-5+ |
InChI 键 |
HBRFDEPYUXCSDZ-AATRIKPKSA-N |
手性 SMILES |
COC(=O)/C=C/C1=CC=CC(=C1)CCl |
规范 SMILES |
COC(=O)C=CC1=CC=CC(=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


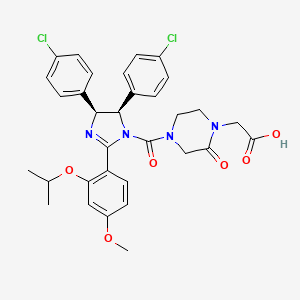
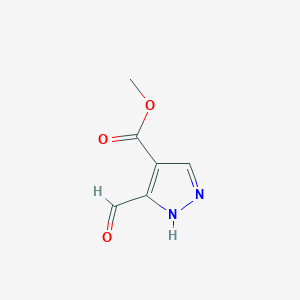
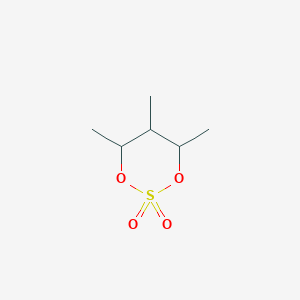



![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
